1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine is a chemical compound with a molecular formula of C10H12ClF2N3O It is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a furylmethyl group through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached through a nucleophilic substitution reaction using a suitable furylmethyl halide.
Formation of the Methanamine Linkage: The final step involves the formation of the methanamine linkage through reductive amination using a suitable reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or specific temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products.
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine
- 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
Uniqueness
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethyl group and the furylmethyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12ClF2N3O |
---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11F2N3O.ClH/c11-10(12)15-4-3-8(14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H |
InChI Key |
VBHUJQCTXOLDJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.